molecular formula C9H9BrO3 B1276812 2-Bromo-4-methoxyphenylacetic acid CAS No. 66916-99-2

2-Bromo-4-methoxyphenylacetic acid

Cat. No. B1276812
CAS RN: 66916-99-2
M. Wt: 245.07 g/mol
InChI Key: XQELSBAAFMYSMG-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxyphenylacetic acid is a chemical compound that has been synthesized through the regioselective bromination of 4-methoxyphenylacetic acid. The process yields a compound where the methoxy group is nearly coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring .

Synthesis Analysis

The synthesis of 2-Bromo-4-methoxyphenylacetic acid involves the bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, achieving an 84% yield . This method demonstrates regioselectivity, ensuring that the bromine atom is added to the correct position on the aromatic ring. Other related compounds, such as 4-ethoxyphenylacetic acid, have been synthesized using different methods, such as the Williamson etherization reaction, which could potentially be adapted for the synthesis of 2-Bromo-4-methoxyphenylacetic acid .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methoxyphenylacetic acid reveals that the methoxy group and the phenyl ring are almost in the same plane, with the acetic acid substituent tilted at a significant angle. The angles at the substituents indicate the electron-withdrawing nature of the bromine atom and the electron-donating properties of the other groups . This structure is important for understanding the reactivity and potential interactions of the compound.

Chemical Reactions Analysis

The presence of both electron-withdrawing and electron-donating substituents on the aromatic ring of 2-Bromo-4-methoxyphenylacetic acid suggests that it could participate in various chemical reactions. The bromine atom, being electron-withdrawing, could make the compound susceptible to nucleophilic substitution reactions. The methoxy group, being electron-donating, could influence the reactivity of the compound in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-methoxyphenylacetic acid are influenced by its molecular structure. The coplanarity of the methoxy group with the phenyl ring and the electron-withdrawing nature of the bromine atom are likely to affect properties such as solubility, melting point, and reactivity. The strong O—H⋯O hydrogen-bonded dimers formed in the crystal structure could also influence the compound's melting point and solubility .

Scientific Research Applications

Metabolism Studies

2-Bromo-4-methoxyphenylacetic acid has been identified as a metabolite in various studies. For instance, Kanamori et al. (2002) found it as a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, suggesting two metabolic pathways involving deamination and subsequent reduction or oxidation (Kanamori et al., 2002). Chen Erlian (2009) also identified it as a metabolite in rat urine, indicating N-acetylation and deamination as part of the metabolic pathways of 2C-B (Chen Erlian, 2009).

Drug Metabolism Analysis

Kanamori et al. (2013) analyzed 2C-B users' urine and found 4-bromo-2,5-dimethoxyphenylacetic acid as the most abundant metabolite, accounting for 73% of detected metabolites. This finding emphasizes the role of monoamine oxidase in the metabolism of 2C-B in humans (Kanamori et al., 2013).

Chemical Synthesis

Guzei et al. (2010) discussed the synthesis of a structurally similar compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid. They detailed its molecular structure and the influence of bromine as an electron-withdrawing atom (Guzei et al., 2010). Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, including 3-bromo-5-hydroxy-4-methoxyphenylacetic acid, highlighting the natural occurrence and potential bioactivity of related compounds (Zhao et al., 2004).

Catalytic Applications

Wu and Lee (2001) studied the reaction of 4-methoxyphenylacetic acid with n-bromobutane, utilizing triphase catalysis. This research provides insights into the catalytic activity involving similar compounds (Wu and Lee, 2001).

Biochemistry and Pharmacology

Sharman (1963) developed a fluorimetric method for estimating homovanillic acid, a structurally related compound to 4-methoxyphenylacetic acid. This work contributes to understanding the biochemistry and pharmacology of similar compounds (Sharman, 1963).

Safety And Hazards

2-Bromo-4-methoxyphenylacetic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name

2-(2-bromo-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQELSBAAFMYSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398264
Record name 2-Bromo-4-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxyphenylacetic acid

CAS RN

66916-99-2
Record name 2-Bromo-4-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66916-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methoxyphenylacetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70398264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methoxyphenylacetic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
V Percec, M Zuber - Journal of Polymer Science Part A …, 1992 - Wiley Online Library
The synthesis of 1‐(4‐hydroxyphenyl)‐2‐(2‐fluoro‐4‐hydroxyphenyl)ethane (FBPE), 1‐(4‐hydroxyphenyl)‐2‐(2‐chloro‐4‐hydroxyphenyl)ethane (CIBPE), 1‐(4‐hydroxyphenyl)‐2‐(2‐…
Number of citations: 12 onlinelibrary.wiley.com
T Kametani, K Fukumoto, S Shibuya… - Journal of the …, 1972 - pubs.rsc.org
Total syntheses of some aporphine, proaporphine, and morphinandienone alkaloids by photolysis of phenolic bromoisoquinolines are described. The 8-bromo-1-(3-hydroxybenzyl)…
Number of citations: 32 pubs.rsc.org
AH Jackson, GW Stewart, GA Charnock… - Journal of the Chemical …, 1974 - pubs.rsc.org
(±)-Cularine has been synthesised via phenolic coupling of 1,2,3,4-tetrahydro-1-(3-hydroxy-4-methoxybenzyl)-7-methoxy-2-methylisoquinolin-8-ol; the latter was prepared by a new …
Number of citations: 27 pubs.rsc.org
K Shibata, K Takao, A Ogura - The Journal of Organic Chemistry, 2021 - ACS Publications
… To a cooled (0 C) stirred solution of 2-bromo-4-methoxyphenylacetic acid (S7) (1.12 g, 4.76 mmol) in THF (15 mL) were added NaBH 4 (437 mg, 11.6 mmol) and BF 3 ·OEt 2 (0.720 mL, …
Number of citations: 8 pubs.acs.org
A Wang - 1997 - search.proquest.com
… The 3benzyloxy-2-bromo-4-methoxyphenylacetic acid 93 was obtained by conventional transformations via intermediates of alcohol, chloride, and nitrile. The amide 94, prepared by …
Number of citations: 0 search.proquest.com
S Nimgirawath, P Podoy - Australian Journal of Chemistry, 2000 - CSIRO Publishing
The structure previously assigned to the N-(methoxycarbonyl)aporphine alkaloid (±)cathaformine has been confirmed by a total synthesis of the racemic substance in which the key step …
Number of citations: 9 www.publish.csiro.au
M Zhong, Y Jiang, Y Chen, Q Yan, J Liu, D Di - Tetrahedron: Asymmetry, 2015 - Elsevier
The asymmetric total synthesis of (S)-isocorydine, a potential drug for the cure of hepatocellular carcinoma, is described. Asymmetric transfer hydrogenation of 3,4-dihydroisoquinoline …
Number of citations: 13 www.sciencedirect.com
Z Vincze, AB Biro, M Csekei, G Timari, A Kotschy - Synthesis, 2006 - thieme-connect.com
Dihydroisoquinoline derivatives and their analogues, prepared by the Bischler-Napieralsky reaction, were converted to their indole-fused derivatives. Scope and limitations of the …
Number of citations: 37 www.thieme-connect.com
พัน สรวง อุดม พุทธิ เมฆา กุล - 2008 - sure.su.ac.th
Based on the hypothesis that increasing the sizes of the substituents on the nitrogen of the 1-(2′-bromobenzyl) tetrahydroisoquinoline precursors will force the radical formed on ring D …
Number of citations: 2 www.sure.su.ac.th

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